N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine
Overview
Description
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is a chemical compound with the molecular formula C26H34N2O8S2. It is known for its unique structure, which includes an acetyl group, a hydroxy group, and a phenylethyl group attached to the amino acid cysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxy-phenylethyl group. The reaction conditions often include the use of acetyl chloride or acetic anhydride as acetylating agents, and the reaction is carried out in the presence of a base such as pyridine or triethylamine. The hydroxy-phenylethyl group can be introduced through a nucleophilic substitution reaction using appropriate phenylethyl halides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylethyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Acetyl-S-(2-oxo-1-phenylethyl)-L-cysteine.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the phenylethyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Lacks the hydroxy-phenylethyl group.
S-(2-Hydroxy-1-phenylethyl)-L-cysteine: Lacks the acetyl group.
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Has a hydroxyethyl group instead of a hydroxy-phenylethyl group.
Uniqueness
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is unique due to the presence of both the acetyl and hydroxy-phenylethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxy-1-phenylethyl)sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9(16)14-11(13(17)18)8-19-12(7-15)10-5-3-2-4-6-10/h2-6,11-12,15H,7-8H2,1H3,(H,14,16)(H,17,18)/t11-,12?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIBLSMGFJYAR-PXYINDEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(CO)C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988996 | |
Record name | N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69278-53-1 | |
Record name | N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69278-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cysteine, N-acetyl-S-(2-hydroxy-1-phenylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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